molecular formula C9H8N2O B2414316 1-Cyclopropyl-2-oxopyridine-3-carbonitrile CAS No. 1267956-49-9

1-Cyclopropyl-2-oxopyridine-3-carbonitrile

Cat. No. B2414316
CAS RN: 1267956-49-9
M. Wt: 160.176
InChI Key: ABJDCTFTNZTPKU-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-oxopyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1267956-49-9 . It has a molecular weight of 160.18 and its IUPAC name is 1-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile .


Synthesis Analysis

The synthesis of “1-Cyclopropyl-2-oxopyridine-3-carbonitrile” involves a solution of appropriate cyanoacetic acid hydrazones and piperidine acetate in water, which is refluxed for 10 minutes .


Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-2-oxopyridine-3-carbonitrile” is 1S/C9H8N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4H2 . This indicates the molecular structure of the compound.

It is stored at room temperature and has a normal shipping temperature .

Scientific Research Applications

  • Synthesis of Dihydrofuran- and Pyran-Carbonitriles

    • Researchers synthesized a library of trans-4,5-dihydrofuran-3-carbonitriles via a three-component reaction involving β-ketonitriles, carbonyl-, and semistabilized pyridinium ylide precursors (Demidov et al., 2021).
  • Development of Radiotracers for Brain Imaging

    • A study developed new radiotracers using 1-cyclopropyl-2-oxopyridine-3-carbonitrile for imaging metabotropic glutamate receptor subtype 2 in rat brains (Kumata et al., 2017).
  • Formation of Cyclopropanecarbonitrile Derivatives

    • The formation of cyclopropanecarbonitrile derivatives was noted as a competing reaction in the synthesis of dihydrofuran-3-carbonitriles, demonstrating the compound's versatility in organic synthesis (Demidov et al., 2021).
  • Synthesis of Ferrocenyl-Substituted Derivatives

    • A research study involved synthesizing novel ferrocene-based hybrids incorporating 1,2-dihydro-2-oxopyridine-3-carbonitrile, showcasing the compound's application in creating structurally diverse hybrids (Zhang et al., 2013).
  • Phase-Transfer Catalysis Studies

    • The alkylation of a derivative of 2-oxopyridine-3-carbonitrile was studied under solid–liquid phase-transfer catalysis conditions, highlighting its potential in chemical synthesis (Shah et al., 2010).
  • Photoluminescent Properties of Transition Metal Polymers

    • Transition metal-cyanopyridine polymers, involving pyridine-3-carbonitrile, were synthesized and analyzed for their photoluminescent properties, indicating the compound's role in developing materials with unique optical characteristics (Chen et al., 2011).
  • Synthesis of Pyrrolopyridine Derivatives

    • A study developed a Mn(III) mediated cascade cyclization process using multifunctionalized carbonitriles to construct pyrrolopyridine derivatives, illustrating the compound's use in complex molecular synthesis (Xu et al., 2019).
  • Synthesis and Characterization of Pyridine Derivatives

    • Research on pyridine derivatives involving 2-oxopyridine-3-carbonitrile led to the synthesis and spectroscopic analysis of compounds with potential applications in various chemical domains (Cetina et al., 2010).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Relevant Papers The relevant papers on “1-Cyclopropyl-2-oxopyridine-3-carbonitrile” include studies on its synthesis and a review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents .

properties

IUPAC Name

1-cyclopropyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJDCTFTNZTPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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